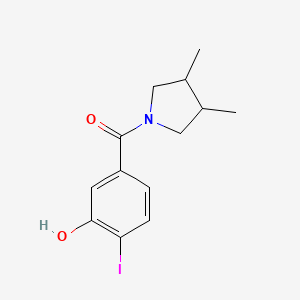
3-(3-Chloro-4-cyanoanilino)-2-hydroxy-2-methylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Chloro-4-cyanoanilino)-2-hydroxy-2-methylpropanoic acid is an organic compound that features a chloro and cyano-substituted aniline moiety attached to a hydroxy and methyl-substituted propanoic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloro-4-cyanoanilino)-2-hydroxy-2-methylpropanoic acid typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 3-chloro-4-cyanoaniline.
Formation of Intermediate: The intermediate 3-chloro-4-cyanoaniline is then reacted with 2-hydroxy-2-methylpropanoic acid under suitable conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Chloro-4-cyanoanilino)-2-hydroxy-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The cyano group can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are commonly employed.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(3-Chloro-4-cyanoanilino)-2-oxo-2-methylpropanoic acid.
Reduction: Formation of 3-(3-Chloro-4-aminomethylphenyl)-2-hydroxy-2-methylpropanoic acid.
Substitution: Formation of 3-(3-Methoxy-4-cyanoanilino)-2-hydroxy-2-methylpropanoic acid.
Aplicaciones Científicas De Investigación
3-(3-Chloro-4-cyanoanilino)-2-hydroxy-2-methylpropanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(3-Chloro-4-cyanoanilino)-2-hydroxy-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
3-Chloro-4-cyanoaniline: A precursor in the synthesis of the target compound.
2-Hydroxy-2-methylpropanoic acid: Another precursor used in the synthesis.
3-(3-Methoxy-4-cyanoanilino)-2-hydroxy-2-methylpropanoic acid: A derivative formed through substitution reactions.
Uniqueness
3-(3-Chloro-4-cyanoanilino)-2-hydroxy-2-methylpropanoic acid is unique due to the presence of both chloro and cyano groups on the aniline ring, combined with a hydroxy and methyl-substituted propanoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propiedades
IUPAC Name |
3-(3-chloro-4-cyanoanilino)-2-hydroxy-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O3/c1-11(17,10(15)16)6-14-8-3-2-7(5-13)9(12)4-8/h2-4,14,17H,6H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJVAWTDQNCTPDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC1=CC(=C(C=C1)C#N)Cl)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]benzoic acid](/img/structure/B6631917.png)
![2-[(5-Fluoropyridine-2-carbonyl)-methylamino]acetic acid](/img/structure/B6631925.png)
![3-[[(5-Fluoropyridine-2-carbonyl)amino]methyl]benzoic acid](/img/structure/B6631933.png)
![2-[Cyclopropylmethyl-(5-fluoropyridine-2-carbonyl)amino]acetic acid](/img/structure/B6631941.png)
![3-[(5-Fluoropyridine-2-carbonyl)-methylamino]-2-methylpropanoic acid](/img/structure/B6631946.png)
![3-[1-(5-Fluoropyridine-2-carbonyl)piperidin-2-yl]propanoic acid](/img/structure/B6631954.png)
![3-[(5-Fluoropyridine-2-carbonyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B6631962.png)
![4-[[(5-Fluoropyridine-2-carbonyl)amino]methyl]oxane-4-carboxylic acid](/img/structure/B6631967.png)



![1-(3-cyanophenyl)-3-[(3R)-piperidin-3-yl]urea](/img/structure/B6631995.png)
